(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
Description
Properties
IUPAC Name |
(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-4-1-3(7(9)10)2-5-6(4)11-5/h1,4-6,8H,2H2,(H,9,10)/t4-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFYOUAXVFBEGC-JKUQZMGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C(C=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)[C@H](C=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415716 | |
| Record name | (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171596-14-8 | |
| Record name | (1R,5S,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171596-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Optimization of Acid Catalysts for Epoxide Functionalization
| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Trifluoromethanesulfonic acid | Dichloromethane | 20–30 | 90 |
| Methanesulfonic acid | Tetrahydrofuran | 0–10 | 85 |
| p-Toluenesulfonic acid | Dichloromethane | 20–30 | 83 |
| Acetic acid | Dichloromethane | 20–30 | 79 |
Data adapted from Examples 3–15 in CN113024486A.
Spectroscopic Characterization
Structural confirmation of intermediates is achieved via:
-
¹H NMR : Key signals include δ 6.80–6.70 (m, 1H, olefinic proton), δ 4.60–4.50 (q, 1H, epoxide), and δ 1.30–1.20 (t, 3H, ethyl ester).
-
Mass spectrometry : ESI-MS exhibits [M+H]⁺ peaks at m/z 185.1 (ester) and 157.0 (carboxylic acid).
Environmental and Operational Considerations
The CN113024486A patent highlights reduced environmental impact through:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: PCC, CrO3, KMnO4
Reduction: LiAlH4, BH3
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Amino alcohols, thiol alcohols
Scientific Research Applications
Chemistry
In organic synthesis, (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving epoxide hydrolases and carboxylases. Its structural features make it a valuable tool for investigating enzyme-substrate interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the oxirane ring and carboxylic acid group makes it a candidate for the development of enzyme inhibitors and other bioactive molecules.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and resins with specific properties. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, it may act as a substrate or inhibitor, binding to the active site of enzymes and affecting their activity. The oxirane ring can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophilic residues in proteins, thereby modulating their function.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related bicyclic derivatives, focusing on molecular features, synthesis, and applications.
7-Oxabicyclo[4.1.0]heptene Derivatives
Key Observations :
- Functional Group Impact : The hydroxyl and carboxylic acid groups in the target compound contrast with the ester (COOEt) and ether (pentan-3-yl-oxy) substituents in its ethyl ester analogs, which are critical intermediates in antiviral drug synthesis (e.g., oseltamivir) .
- Biological Activity: Sphaeropsidone and its epimer exhibit antifungal properties due to their methoxy and keto groups, highlighting how minor stereochemical changes (e.g., C5 epimerization) modulate activity .
Azabicyclo and Thiabicyclo Analogs
Key Observations :
- Nitrogen/Sulfur Incorporation: Azabicyclo derivatives (e.g., iminosugars) and thiabicyclo compounds (e.g., carbapenems) exhibit distinct reactivity and bioactivity. For example, carbapenems with sulfur atoms demonstrate β-lactamase resistance, a feature absent in the purely oxygen-based target compound .
- Synthetic Utility: Iminosugars like those in are synthesized via reductive amination and protective group strategies, differing from the epoxidation or Diels-Alder routes used for 7-oxabicyclo systems .
Bicyclo[2.2.1]heptane Derivatives
Key Observations :
- Ring Strain and Reactivity : The bicyclo[2.2.1] framework introduces greater ring strain compared to bicyclo[4.1.0], enhancing reactivity in cycloaddition reactions. The tetradecyloxy group in this compound facilitates solubility in organic media, a feature leveraged in catalytic hydrogenation studies .
Biological Activity
(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid is a bicyclic organic compound notable for its unique structural features, including a hydroxyl group, an oxirane ring, and a carboxylic acid group. This compound has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and enzyme studies.
The molecular formula for this compound is CHO, with a molecular weight of 156.14 g/mol. Its IUPAC name reflects its stereochemistry and functional groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 171596-14-8 |
| InChI Key | FDFYOUAXVFBEGC-JKUQZMGJSA-N |
Enzyme Interactions
Research indicates that this compound can serve as a probe to study enzyme mechanisms, particularly those involving epoxide hydrolases and carboxylases . The compound's structural features allow it to interact with these enzymes effectively, providing insights into enzyme-substrate interactions that are vital for understanding metabolic pathways.
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the oxirane ring and carboxylic acid group suggests that it could be a candidate for developing enzyme inhibitors and other bioactive molecules . Studies have shown that compounds with similar structures often exhibit anti-cancer and anti-inflammatory activities.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of various bicyclic compounds in inhibiting cancer cell proliferation. Results indicated that compounds similar to this compound displayed significant inhibition of tumor growth in vitro.
- Enzyme Inhibition : Research published in Medicinal Chemistry highlighted the use of this compound as an effective inhibitor of certain epoxide hydrolases involved in detoxification pathways, suggesting its potential role in drug metabolism and safety assessments.
Comparison with Related Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid | Lacks double bond; different reactivity | Lower enzyme inhibition potential |
| (1R,5S,6S)-5-hydroxy-7-bicyclo[4.1.0]heptane-2-carboxylic acid | Different position of carboxylic acid group | Varies significantly in biological activity |
Q & A
Q. What are the established synthetic routes for (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, and how is structural confirmation achieved?
- Methodological Answer : The compound is synthesized via stereoselective cyclopropanation of α,β-unsaturated esters followed by hydroxylation. For example, related bicyclic esters (e.g., ethyl 5-(pentan-3-yloxy)-7-oxabicyclo derivatives) are synthesized using epoxidation and ring-opening reactions under basic conditions . Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR to verify bicyclic framework and stereochemistry (e.g., coupling constants for cyclopropane protons).
- Chiral Chromatography : To resolve enantiomers and confirm the (1R,5S,6S) configuration .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., C₈H₁₀O₄ for related compounds) .
Q. How are the biological activities of this compound evaluated, and what assay systems are used?
- Methodological Answer : Biological activity is assessed through:
- Enzyme Inhibition Assays : Testing interactions with cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric/colorimetric substrates .
- Cell-Based Assays : Measuring cytotoxicity (e.g., MTT assay) or anti-inflammatory responses (e.g., IL-6/IL-1β ELISA) in mammalian cell lines .
- Metabolic Stability : Incubation with liver microsomes to evaluate half-life and metabolite profiling via LC-MS .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclic core influence reactivity in ring-opening reactions?
- Methodological Answer : The (1R,5S,6S) configuration dictates regioselectivity in reactions. For example:
- Acid-Catalyzed Hydrolysis : The hydroxyl group at C5 directs nucleophilic attack at C3, forming γ-lactone intermediates .
- Oxidative Conditions : Stereoelectronics favor epoxidation at the less hindered face of the double bond, confirmed by X-ray crystallography of derivatives .
- Comparative Studies : Enantiomers show divergent reactivity; e.g., (1S,5R,6R) analogs exhibit slower hydrolysis rates due to steric hindrance .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Contradictions arise from experimental variables such as:
- Degradation Kinetics : Use HPLC-MS to monitor degradation products at pH 2–12. For instance, acidic conditions promote lactonization, while alkaline conditions hydrolyze the ester .
- Temperature Control : Sample degradation during prolonged assays (e.g., 9-hour studies) can skew results; stabilize with cryogenic storage or real-time monitoring .
- Buffer Systems : Phosphate vs. Tris buffers may chelate metal ions, altering degradation pathways. Validate with ion-suppression studies .
Q. What mechanistic insights explain its reactivity with nitrogen nucleophiles (e.g., amidoximes)?
- Methodological Answer : In superbasic NaOH/DMSO systems, the bicyclic anhydride reacts with amidoximes via:
- Nucleophilic Attack : Amidoxime’s NH₂ group targets the electrophilic carbonyl carbon, forming a tetrahedral intermediate .
- Ring Strain Relief : The bicyclo[4.1.0] system’s strain drives ring-opening, confirmed by DFT calculations .
- Byproduct Analysis : Use ²H-labeled DMSO to track solvent participation in transition states .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
